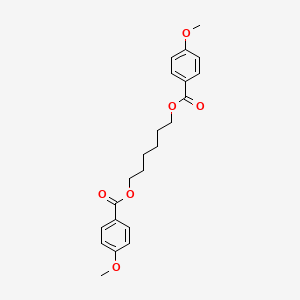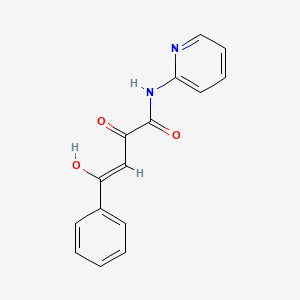
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide is an organic compound that belongs to the class of enaminones Enaminones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide typically involves the condensation of a β-keto ester with an amine. One common method is the reaction of ethyl acetoacetate with 2-aminopyridine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic attack by the amine to form the desired enaminone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide can be used as an intermediate in the synthesis of more complex molecules. Its enaminone structure makes it a versatile building block for various organic transformations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of both phenyl and pyridine rings suggests that it may interact with biological targets in unique ways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Enaminones are known to exhibit a range of pharmacological activities, and modifications to the structure could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide would depend on its specific biological activity. Generally, enaminones can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The phenyl and pyridine rings may facilitate binding to hydrophobic pockets or aromatic residues in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide: An isomer with a different configuration around the double bond.
4-oxo-4-phenyl-N-(pyridin-2-yl)butanamide: A compound lacking the hydroxyl group.
2-hydroxy-4-oxo-4-phenylbut-2-enamide: A compound lacking the pyridine ring.
Uniqueness
(2Z)-2-hydroxy-4-oxo-4-phenyl-N-(pyridin-2-yl)but-2-enamide is unique due to its specific configuration and the presence of both phenyl and pyridine rings. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-2-oxo-4-phenyl-N-pyridin-2-ylbut-3-enamide |
InChI |
InChI=1S/C15H12N2O3/c18-12(11-6-2-1-3-7-11)10-13(19)15(20)17-14-8-4-5-9-16-14/h1-10,18H,(H,16,17,20)/b12-10- |
Clé InChI |
PMMTVPZUVBJVFO-BENRWUELSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC2=CC=CC=N2)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


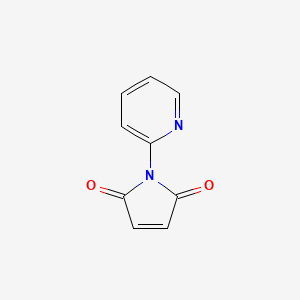
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
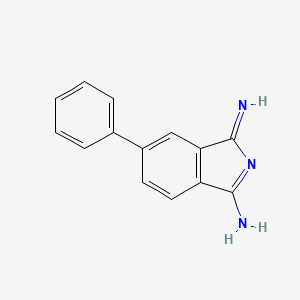
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)




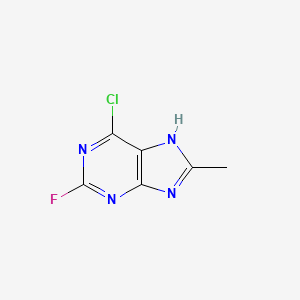
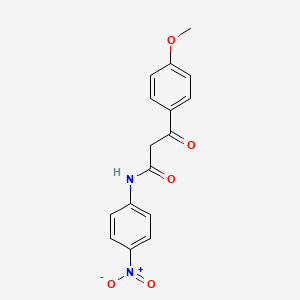

![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
